Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate
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Overview
Description
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is a derivative of phenylpropanoic acid and is used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of a phenylpropanoic acid derivative. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted phenylpropanoate derivatives.
Scientific Research Applications
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, influencing cellular pathways and exerting biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanoic acid: A carboxylic acid with similar structural features but lacks the bromine and hydroxyl groups.
Bromotoluene: An aryl bromide with a simpler structure, lacking the hydroxyl and ester groups.
Hydrocinnamic acid: A derivative of phenylpropanoic acid with a similar backbone but different functional groups.
Uniqueness
Methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of both bromine and hydroxyl groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C10H11BrO4 |
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Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 3-(2-bromo-3-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,12-13H,5H2,1H3 |
InChI Key |
LNDQFKRYIKJAFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C(=CC=C1)O)Br)O |
Origin of Product |
United States |
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